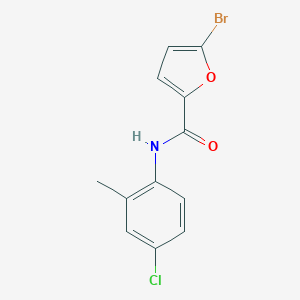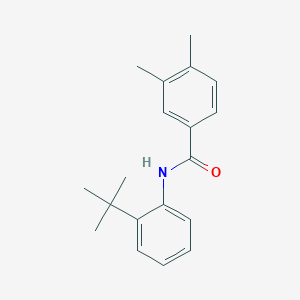![molecular formula C26H26BrNO6 B296716 ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296716.png)
ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as EATC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EATC belongs to the class of chromene derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit a range of potential therapeutic applications in scientific research. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用機序
The mechanism of action of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. This compound has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of a range of diseases. Additionally, this compound has been found to have a low toxicity profile, making it a relatively safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its synthesis method. The multistep process involved in the synthesis of this compound can be time-consuming and costly, making it difficult to produce large quantities of the compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One area of research could focus on optimizing the synthesis method of this compound to make it more cost-effective and efficient. Additionally, future research could focus on elucidating the mechanism of action of this compound to better understand its therapeutic potential. Finally, future research could focus on testing the efficacy of this compound in animal models of disease to determine its potential as a therapeutic agent.
合成法
The synthesis of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multistep process that includes the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-benzyloxyaniline to form 4-(benzyloxy)-3-bromo-5-methoxyphenyl)-4-imino-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid ethyl ester. This compound is then reacted with 4-hydroxycoumarin in the presence of acetic anhydride and pyridine to form this compound.
特性
分子式 |
C26H26BrNO6 |
|---|---|
分子量 |
528.4 g/mol |
IUPAC名 |
ethyl 2-amino-4-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO6/c1-3-32-26(30)23-21(22-18(29)10-7-11-19(22)34-25(23)28)16-12-17(27)24(20(13-16)31-2)33-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,3,7,10-11,14,28H2,1-2H3 |
InChIキー |
RSPGHEMFJKULON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)CCC2)N |
正規SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296634.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)



![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)




